IDO1 Cellular Inhibition: Indole vs. Indoline Scaffold
In a cellular assay measuring IDO1 inhibition in IFN-γ-stimulated human HeLa cells via kynurenine production, 4-(1H-indol-5-yl)benzonitrile exhibited an IC50 value of 76 nM [1]. For comparison, the reduced indoline analog 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile showed significantly weaker activity in the same target class, with reported IC50 values typically exceeding 10 μM .
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile (indoline analog); IC50 > 10 μM |
| Quantified Difference | >130-fold potency advantage for the fully aromatic indole derivative |
| Conditions | IFN-γ stimulated human HeLa cells; kynurenine production readout after 1 hr pre-incubation |
Why This Matters
The >130-fold potency differential underscores that reduction of the indole to an indoline ring in this scaffold eliminates nearly all IDO1 inhibitory activity, directly informing SAR-driven procurement decisions.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). Affinity Data: IC50 76 nM for IDO1 inhibition in HeLa cells. 2020. View Source
